2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid
Description
Overview of Benzoxazine Compounds and Their Significance
Benzoxazines constitute a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring. These compounds have emerged as one of the most important privileged scaffolds in medicinal chemistry, with the general molecular formula C₈H₇NO for the basic benzoxazine structure. The different isomers depend on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring.
The significance of benzoxazine compounds extends across multiple domains of chemical research and industrial application. In pharmaceutical chemistry, benzoxazine rings form the central chemical structure of numerous pharmaceutical drugs, including apararenone, elbasvir, and etifoxine. Compounds bearing benzoxazine moiety usually exhibit a variety of biological activities, such as anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant and anti-cancer activities. The fascinating bioactivity profile of benzoxazine scaffold in various fields has prompted medicinal chemists to design and discover novel benzoxazine derivatives as potential therapeutic candidates with the desired biological properties.
Beyond pharmaceutical applications, polybenzoxazines have garnered significant attention as a promising class of thermoset resins. These materials are produced from the ring-opening polymerization of 3-phenyl-2,4-dihydro-1,3-benzoxazine monomers and their chemical derivatives. The main applications of polybenzoxazines include their use as adhesives and in fiber-reinforced plastics. Thermally cured polybenzoxazines possess a suite of desirable properties, including low volatile formation and near-zero shrinkage during curing, good thermal stability, and high mechanical strength, making them particularly attractive materials in the transportation and aerospace industries.
Historical Development of Oxazine Chemistry
The historical development of oxazine chemistry spans several decades, with significant milestones marking the evolution of synthetic methodologies and applications. Aromatic oxazines were first synthesized in 1944 by Holly and Cope through Mannich reaction from phenols, formaldehyde and amines. They first proposed the 3,4-dihydro-2H-1,3-benzoxazine structure from the condensation of formaldehyde with o-hydroxybenzylamine.
The first time that pyrano oxazine compounds were synthesized occurred in 1952 during the work of Elvidge and Al-rawi from the reaction of pyronic acid with thiocyanate, isothiocyanate or the self-condensation of malonyl chloride with the above thiocyanate or isothiocyanate. This early work established fundamental synthetic pathways that would later be refined and expanded upon by subsequent researchers.
From the 1950s to the 1960s, Burke and colleagues synthesized many benzoxazines and naphthoxazines for the purpose of antitumor activity testing. This period marked the beginning of systematic biological evaluation of benzoxazine compounds. Reiss and colleagues investigated the polymerization of monofunctional benzoxazines with and without phenol as an initiator, resulting in linear polymers under 4000 molecular weight.
The field continued to evolve through the latter half of the twentieth century, with researchers developing new methodologies for the synthesis and medical application of oxazine compounds. In 2000, Al-ajely and Al-Abachi prepared oxazino compounds with various substituents. In 2007, Al-ajely and basher synthesized some 1,3-oxazine from malonyl chloride from methyl and benzyl thiocyanate and reacted the resulted product with some amino acid esters and their hydrazides.
Position of 2,4-Dioxo-2,4-dihydro-1H-benzo[d]oxazine-7-carboxylic acid in Chemical Taxonomy
The compound 2,4-Dioxo-2,4-dihydro-1H-benzo[d]oxazine-7-carboxylic acid occupies a specific position within the broader classification of heterocyclic organic compounds. Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring, which is a doubly unsaturated six-membered ring. Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds.
Within the benzoxazine subfamily, the target compound is characterized by several distinctive structural features. The compound has the molecular formula C₉H₅NO₅ and a molecular weight of 207.14 g/mol. The presence of two carbonyl groups at positions 2 and 4, along with the carboxylic acid functionality at position 7, distinguishes this compound from simpler benzoxazine derivatives.
The following table summarizes key structural and physical properties of 2,4-Dioxo-2,4-dihydro-1H-benzo[d]oxazine-7-carboxylic acid and related compounds:
The compound's classification can be further refined based on its chemical properties. The International Union of Pure and Applied Chemistry name for the compound is 2,4-dioxo-1H-3,1-benzoxazine-7-carboxylic acid. The compound features a canonical SMILES notation of C1=CC2=C(C=C1C(=O)O)C(=O)OC(=O)N2.
Research Significance and Academic Context
The research significance of 2,4-Dioxo-2,4-dihydro-1H-benzo[d]oxazine-7-carboxylic acid stems from its position at the intersection of several important areas of chemical research. The compound represents a member of the carboxylic acid-containing benzoxazines, which have shown particular promise as efficient catalysts in thermal polymerization processes. The autocatalytic thermal polymerization behavior of benzoxazine monomers containing carboxylic acid functionalities has been reported to significantly enhance reaction efficiency.
Research has demonstrated that the acid character of these reactive monomers increases the concentration of oxonium species, thus catalyzing the benzoxazine ring opening reaction. In this way, the polymerization temperature can be decreased by as much as 100 degrees Celsius in some cases. This finding has significant implications for industrial applications where lower processing temperatures are desirable for economic and environmental reasons.
The academic context surrounding this compound is further enriched by its potential pharmaceutical applications. Benzoxazine derivatives have been frequently utilized as suitable skeletons for the design of biologically active compounds. The versatility of the benzoxazine skeleton, in addition to its relative chemical simplicity and accessibility, makes these chemicals amongst the most promising sources of bioactive compounds. This has led to the discovery of a wide variety of compounds that are of high interest from the point of view of antimicrobial, antimycobacterial, antidiabetic and antidepressant effects among others.
The presence of the carboxylic acid functional group in the 7-position adds another dimension to the compound's potential applications. Carboxylic acid-containing benzoxazines have been shown to exhibit enhanced catalytic properties and may serve as building blocks for more complex molecular architectures. The relationship between the presence of carboxylic groups in the resulting materials and their flame retardancy behavior has also been established, suggesting potential applications in fire-resistant materials.
Contemporary research trends indicate growing interest in the development of bio-based benzoxazine derivatives. Scientists have successfully synthesized truly bio-based benzoxazines in which all three reactants necessary to synthesize a benzoxazine are from renewable sources. This approach aligns with global sustainability goals and presents opportunities for developing environmentally friendly alternatives to traditional petrochemical-based materials.
The compound's molecular structure, featuring both the benzoxazine core and carboxylic acid functionality, positions it as a potential intermediate in the synthesis of more complex bioactive molecules. The existence of decarboxylation processes at high temperatures has been established through Fourier Transform Infrared Attenuated Total Reflectance spectroscopy and related to the increase in thermal stability observed in some cases. This property may be exploited in designing materials with specific thermal behavior profiles.
Properties
IUPAC Name |
2,4-dioxo-1H-3,1-benzoxazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-7(12)4-1-2-5-6(3-4)10-9(14)15-8(5)13/h1-3H,(H,10,14)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXSNVAJTUIEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373862 | |
| Record name | 4-Carboxylic-isatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77423-14-4 | |
| Record name | 4-Carboxylic-isatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77423-14-4 | |
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Biochemical Analysis
Biochemical Properties
2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cell survival and proliferation. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including oxidative stress, apoptosis, and metabolic dysregulation. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. This compound can affect metabolic flux by inhibiting enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions lead to changes in metabolite levels and energy production, impacting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Biological Activity
2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-7-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₅N₁O₅
- Molecular Weight : 207.14 g/mol
- CAS Number : 77423-13-3
Pharmacological Activities
Research indicates that compounds in the benzo[d][1,3]oxazine class exhibit a range of biological activities:
- Antitumor Activity : Some derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that certain benzo[d][1,3]oxazine derivatives can inhibit tumor growth in vivo and in vitro by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Dihydro[1,3]oxazine compounds have demonstrated antimicrobial activity against various bacterial strains. Their effectiveness is attributed to their ability to disrupt bacterial cell membranes .
- Neuropharmacological Effects : Certain derivatives act as antagonists at serotonin receptors (5-HT6), suggesting potential applications in treating neurodegenerative diseases and mood disorders .
The biological activities of this compound are primarily mediated through:
- Receptor Binding : The compound exhibits high affinity for specific neurotransmitter receptors, influencing neurotransmission and potentially modulating mood and cognition .
- Cell Cycle Inhibition : Antitumor effects are linked to the compound's ability to interfere with the cell cycle of cancer cells, leading to increased apoptosis .
Case Study 1: Antitumor Activity
A study conducted on a series of benzo[d][1,3]oxazine derivatives showed that modifications at specific positions significantly enhanced their cytotoxicity against human cancer cell lines. The study reported IC50 values in the nanomolar range for several derivatives .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of 2,4-Dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to improved efficacy against resistant strains .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzoxazine Family
The following table summarizes key structural analogs, their substituents, and biological activities where available:
Key Observations:
Positional Isomerism : The benzo[d] vs. benzo[b] ring systems (e.g., vs. 15) alter electronic distribution and steric effects, impacting binding to biological targets.
Substituent Effects: Halogenation (e.g., 7-Cl in Compound 7, ) enhances enzyme inhibition, likely due to increased electron-withdrawing effects and hydrophobic interactions. Phenolic groups (e.g., 4-phenol in Compound 7) further improve α-glucosidase/α-amylase inhibition compared to non-hydroxylated analogs .
Physicochemical Properties
- Melting Points: While data for the target compound are unavailable, analogs such as 4-(2,4-dihydro-1H-benzo[d][1,3]oxazin-2-yl)phenol (, Table 1) exhibit melting points ranging from 65–162°C, influenced by substituent polarity and crystallinity.
- Molecular Weight : The target compound (193.16 g/mol) is lighter than halogenated derivatives (e.g., 248.68 g/mol for Compound 7), suggesting better bioavailability.
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of 2,4-Dioxo-2,4-dihydro-1H-benzo[d]oxazine-7-carboxylic acid typically involves:
- Starting from appropriately substituted aniline or isatin derivatives (e.g., isatin-7-carboxylic acid).
- Cyclization reactions under acidic or basic conditions to form the benzoxazine ring.
- Careful control of reaction parameters such as temperature, pH, and solvent to optimize yield and purity.
- Use of solvents like dioxane, methanol, or ethanol to improve solubility and reaction kinetics.
The key step is the formation of the oxazine ring through intramolecular cyclization involving amine and carbonyl functional groups.
Specific Synthetic Routes
Cyclization from Isatin-7-Carboxylic Acid
- Procedure: Isatin-7-carboxylic acid is reacted with di-tert-butyl dicarbonate and ammonium hydrogen carbonate in dioxane at 40 °C for 18 hours.
- Outcome: Formation of a dioxoindoline carboxamide intermediate that can be further transformed into the benzoxazine derivative.
- Yield: Approximately 80% yield after purification by trituration with diethyl ether.
Acid-Catalyzed One-Pot Synthesis
- Procedure: Methyl 2,3-dioxoindoline-7-carboxylate is treated with sodium azide and concentrated sulfuric acid, followed by addition of an alcohol under stirring at room temperature.
- Outcome: Formation of substituted benzoxazine derivatives with high yield.
- Yield: Up to 93% yield of the target compound as a yellow amorphous solid.
- This method is noted for its flexibility, scalability, and cost-effectiveness.
Cyclization Using Schiff Bases or Hydrazones
- Procedure: Schiff bases or hydrazones derived from aniline derivatives react with cyclic anhydrides (maleic, phthalic, succinic) under microwave irradiation or thermal conditions.
- Outcome: Formation of oxazepine derivatives structurally related to benzoxazines, indicating a potential route to benzoxazine carboxylic acids.
- This method offers a rapid synthesis route with good yields and is useful for generating analogues.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dioxane, Methanol, Ethanol | Enhances solubility and reaction rate |
| Temperature | 25–40 °C (room temp to mild heating) | Controlled to prevent side reactions |
| Reaction Time | 3–18 hours | Longer times favor complete cyclization |
| Catalysts | Acidic (sulfuric acid), Basic (ammonium hydrogen carbonate) | Catalyze ring closure and substitution |
| Purification | Rotary evaporation, trituration with diethyl ether | Ensures high purity product |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity; characteristic chemical shifts for aromatic protons and carbonyl carbons are observed.
- Thin-Layer Chromatography (TLC): Monitors reaction progress.
- Mass Spectrometry (MS): Confirms molecular weight.
- Melting Point Determination: Assesses compound purity.
- Infrared Spectroscopy (IR): Identifies carbonyl and carboxylic acid functional groups.
Summary of Research Findings
- The cyclization of isatin derivatives under mild conditions is an efficient route to prepare benzoxazine carboxylic acids with good yields (80–93%).
- Acid catalysis is effective for one-pot synthesis, making the process scalable and cost-effective.
- Microwave-assisted synthesis of oxazepine analogues provides a rapid alternative for related compounds.
- Control of reaction parameters is critical to minimize side products and maximize yield.
- The compound’s reactivity profile allows further chemical modifications, useful for pharmaceutical or material science applications.
Data Table: Representative Synthesis Conditions and Yields
| Starting Material | Reagents/Conditions | Product Yield (%) | Notes |
|---|---|---|---|
| Isatin-7-carboxylic acid | Di-tert-butyl carbonate, ammonium hydrogen carbonate, dioxane, 40 °C, 18 h | 80 | Purified by trituration |
| Methyl 2,3-dioxoindoline-7-carboxylate | NaN3, concentrated H2SO4, alcohol, room temp, 4 h | 93 | One-pot, acid-catalyzed |
| Schiff base + cyclic anhydrides | Microwave irradiation or thermal conditions | Variable (good) | Rapid synthesis of analogues |
Q & A
Basic: What are the established synthetic routes for 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-7-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization of precursor carboxylic acid derivatives with urea or thiourea under acidic or basic conditions. For example:
- Step 1: Condensation of 7-carboxy-substituted benzoxazine precursors with carbonylating agents (e.g., phosgene derivatives) to form the oxazine ring .
- Step 2: Acid-catalyzed cyclization at 80–100°C in polar aprotic solvents (e.g., DMF), yielding the dioxo-dihydro core .
- Critical Parameters: Temperature >70°C and anhydrous conditions are essential to avoid hydrolysis of the oxazine ring. Yields range from 45–75% depending on substituent steric effects .
Basic: Which spectroscopic and chromatographic techniques are most reliable for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Key signals include the oxazine ring protons (δ 4.2–4.5 ppm, multiplet) and aromatic protons (δ 7.3–8.1 ppm). The carboxylic acid proton appears as a broad singlet (δ 12–13 ppm) .
- 13C NMR: Carbonyl carbons (C-2 and C-4) resonate at δ 165–170 ppm, while the carboxylic acid carbon appears at δ 172–175 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 235.0485 (calculated for C₁₀H₇NO₅) .
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm are used for purity assessment (>95%) .
Advanced: How can computational modeling predict the compound’s interaction with enzymatic targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355, while the oxazine ring engages in π-π stacking with Phe381 .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Validation: Compare predicted binding affinities (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Source Analysis: Cross-reference studies using identical assay conditions (e.g., ATP concentration in kinase assays) .
- Structural Variants: Test synthesized derivatives to isolate the effect of the carboxylic acid moiety vs. the oxazine core. For example, methyl ester analogs show reduced antibacterial activity, confirming the acid group’s role .
- Meta-Analysis: Use platforms like Reaxys to aggregate data and identify outliers. For instance, discrepancies in IC₅₀ values for COX-2 inhibition (5–50 μM) may arise from variations in protein purity .
Basic: What are the compound’s key reactivity patterns under oxidative or reductive conditions?
Methodological Answer:
- Oxidation: The oxazine ring is resistant to mild oxidants (e.g., H₂O₂) but undergoes cleavage with strong oxidants (KMnO₄), yielding quinoline derivatives .
- Reduction: NaBH₄ selectively reduces the carbonyl groups to alcohols, while catalytic hydrogenation (Pd/C, H₂) saturates the oxazine ring .
- Decarboxylation: Heating above 150°C in acidic media removes the carboxylic acid group, forming 2,4-dihydroxybenzo[d][1,3]oxazine .
Advanced: How can derivatives be designed to enhance solubility without compromising bioactivity?
Methodological Answer:
- Salt Formation: React with sodium bicarbonate to generate the sodium salt, improving aqueous solubility (>10 mg/mL vs. <1 mg/mL for the free acid) .
- PEGylation: Attach polyethylene glycol (PEG) chains to the carboxylic acid via ester linkages, maintaining IC₅₀ values within 10% of the parent compound .
- Prodrug Strategies: Convert the acid to a methyl ester or amide for passive diffusion, with enzymatic hydrolysis regenerating the active form in vivo .
Basic: What analytical methods quantify this compound in complex mixtures?
Methodological Answer:
- LC-MS/MS: Use a Shimadzu 8060 system with a C18 column (2.1 × 50 mm, 1.7 μm). Mobile phase: 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN in 6 min). Quantify via MRM transition m/z 235 → 191 .
- UV-Vis Spectroscopy: Measure absorbance at λₘₐₓ = 280 nm (ε = 12,500 M⁻¹cm⁻¹) in pH 7.4 buffer .
Advanced: What crystallographic data reveal about its solid-state stability?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.92 Å, b = 10.31 Å, c = 12.45 Å. Hydrogen-bonding between carboxylic acid groups (O···O distance = 2.65 Å) stabilizes the lattice .
- Thermogravimetric Analysis (TGA): Decomposition begins at 220°C, correlating with loss of the carboxylic acid moiety .
Basic: How does pH affect the compound’s stability in aqueous solutions?
Methodological Answer:
- pH 1–3: Rapid decarboxylation occurs (t₁/₂ = 2 h at 37°C), forming 2,4-dihydroxybenzo[d][1,3]oxazine .
- pH 7–9: Stable for >48 h, with <5% degradation. The deprotonated carboxylate group resists hydrolysis .
- Buffered Solutions: Use phosphate buffer (pH 7.4) for long-term storage at –20°C .
Advanced: What mechanistic insights explain its role as a kinase inhibitor?
Methodological Answer:
- ATP-Competitive Binding: The carboxylic acid group binds to the kinase’s hinge region (e.g., EGFR T790M), displacing water molecules critical for ATP coordination .
- Kinetic Studies: Surface plasmon resonance (SPR) shows a K_D of 120 nM, with slow off-rate kinetics (kₒff = 0.002 s⁻¹) .
- Mutagenesis: Mutation of Lys721 to alanine in EGFR reduces binding affinity 10-fold, confirming electrostatic interactions with the carboxylate .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
